molecular formula C22H26N2O2S B2562345 2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide CAS No. 852139-38-9

2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2562345
CAS No.: 852139-38-9
M. Wt: 382.52
InChI Key: MTROQMMPJITVIG-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with three methyl groups and a sulfonamide group linked to a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,3,4,9-tetrahydro-1H-carbazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrahydrocarbazole moiety may interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethylbenzenesulfonamide
  • 2,4,6-trimethyl-N-methylbenzenesulfonamide
  • 2,4,6-trimethyl-N-phenylbenzenesulfonamide

Uniqueness

2,4,6-trimethyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide is unique due to the presence of the tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and enhances its potential for specific applications in research and industry.

Properties

IUPAC Name

2,4,6-trimethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-14-10-15(2)22(16(3)11-14)27(25,26)23-13-17-8-9-21-19(12-17)18-6-4-5-7-20(18)24-21/h8-12,23-24H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTROQMMPJITVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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